molecular formula C14H27BClNO2 B14051503 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride

Cat. No.: B14051503
M. Wt: 287.63 g/mol
InChI Key: ZYSDGUVNRZTCNG-QGRIBYALSA-N
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Description

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]butan-1-amine;hydrochloride is a complex organic compound featuring a boron atom within a tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Tricyclic Structure: The initial step involves the formation of the tricyclic structure containing the boron atom. This is achieved through a series of cyclization reactions.

    Introduction of the Butan-1-amine Group: The butan-1-amine group is introduced via a substitution reaction, where an appropriate amine precursor reacts with the tricyclic intermediate.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the boron-containing ring to simpler boron compounds.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include boronic acids, boron esters, and various substituted amines.

Scientific Research Applications

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases related to boron metabolism.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The boron atom within the tricyclic structure plays a crucial role in these interactions, often forming reversible covalent bonds with active site residues. This can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]benzoic acid
  • 1,1,1-Trimethyl-N-{3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-N-(trimethylsilyl)silanamine

Uniqueness

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride is unique due to its specific tricyclic structure containing a boron atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H27BClNO2

Molecular Weight

287.63 g/mol

IUPAC Name

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride

InChI

InChI=1S/C14H26BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h9-12H,5-8,16H2,1-4H3;1H/t9?,10?,11?,12?,14-;/m0./s1

InChI Key

ZYSDGUVNRZTCNG-QGRIBYALSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CCC)N.Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl

Origin of Product

United States

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